molecular formula C17H20FN5O2 B6449147 5-fluoro-6-(propan-2-yl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2548982-00-7

5-fluoro-6-(propan-2-yl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6449147
CAS No.: 2548982-00-7
M. Wt: 345.4 g/mol
InChI Key: VQJQHHDBGHJOFH-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The presence of the fluorine atom, isopropyl group, piperazine ring, and pyridinecarbonyl group suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a fluorine atom attached to the 5-position of the ring, an isopropyl group attached to the 6-position, and a piperazine ring attached to the 2-position via a pyridinecarbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The piperazine ring could potentially make the compound basic .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, especially in biological systems. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The study of novel pyrimidinone derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. This compound, with its unique combination of functional groups, could be of interest in this field .

Properties

IUPAC Name

5-fluoro-4-propan-2-yl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-11(2)14-13(18)15(24)21-17(20-14)23-8-6-22(7-9-23)16(25)12-4-3-5-19-10-12/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJQHHDBGHJOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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